molecular formula C7H9N5O2 B13082815 (6E)-6-[amino(nitro)methylidene]-1H-pyridine-2-carboximidamide

(6E)-6-[amino(nitro)methylidene]-1H-pyridine-2-carboximidamide

Cat. No.: B13082815
M. Wt: 195.18 g/mol
InChI Key: GBIMZLOPDFFATE-FNORWQNLSA-N
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Description

N2,N2-Dihydroxypyridine-2,6-bis(carboximidamide) is a chemical compound with the molecular formula C7H9N5O2 and a molecular weight of 195.18 g/mol . This compound is known for its unique structure, which includes two hydroxyl groups and two carboximidamide groups attached to a pyridine ring. It is used in various scientific research applications due to its versatile chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2,N2-Dihydroxypyridine-2,6-bis(carboximidamide) typically involves the reaction of pyridine-2,6-dicarboxylic acid with hydroxylamine and subsequent conversion to the carboximidamide derivative . The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts to facilitate the reaction. The process may also involve purification steps such as recrystallization to obtain the desired product in high purity.

Industrial Production Methods

Industrial production methods for N2,N2-Dihydroxypyridine-2,6-bis(carboximidamide) are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors and automated systems to ensure consistent quality and yield. The use of advanced purification techniques, such as chromatography, is also common in industrial settings to achieve the required purity levels.

Chemical Reactions Analysis

Types of Reactions

N2,N2-Dihydroxypyridine-2,6-bis(carboximidamide) undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form corresponding carbonyl compounds.

    Reduction: The carboximidamide groups can be reduced to form amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the hydroxyl or carboximidamide groups are replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles such as amines or thiols for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents to optimize the reaction yield.

Major Products Formed

The major products formed from these reactions depend on the specific reaction type. For example, oxidation of the hydroxyl groups may yield pyridine-2,6-dicarboxylic acid derivatives, while reduction of the carboximidamide groups can produce pyridine-2,6-diamine derivatives. Substitution reactions can lead to a wide range of products, depending on the nucleophile used.

Scientific Research Applications

N2,N2-Dihydroxypyridine-2,6-bis(carboximidamide) has a wide range of scientific research applications, including:

    Chemistry: It is used as a ligand in coordination chemistry and as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of N2,N2-Dihydroxypyridine-2,6-bis(carboximidamide) involves its interaction with specific molecular targets and pathways. The hydroxyl and carboximidamide groups can form hydrogen bonds and coordinate with metal ions, making it an effective ligand in coordination chemistry. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Pyridine-2,6-dicarboxylic acid: A precursor in the synthesis of N2,N2-Dihydroxypyridine-2,6-bis(carboximidamide).

    Pyridine-2,6-diamine: A reduction product of N2,N2-Dihydroxypyridine-2,6-bis(carboximidamide).

    N2,N6-Dihydroxypyridine-2,6-bis(carboximidamide): A closely related compound with similar chemical properties.

Uniqueness

N2,N2-Dihydroxypyridine-2,6-bis(carboximidamide) is unique due to its dual hydroxyl and carboximidamide functional groups, which provide a versatile platform for various chemical transformations and interactions. This makes it a valuable compound in both research and industrial applications.

Properties

Molecular Formula

C7H9N5O2

Molecular Weight

195.18 g/mol

IUPAC Name

(6E)-6-[amino(nitro)methylidene]-1H-pyridine-2-carboximidamide

InChI

InChI=1S/C7H9N5O2/c8-6(9)4-2-1-3-5(11-4)7(10)12(13)14/h1-3,11H,10H2,(H3,8,9)/b7-5+

InChI Key

GBIMZLOPDFFATE-FNORWQNLSA-N

Isomeric SMILES

C1=C/C(=C(/N)\[N+](=O)[O-])/NC(=C1)C(=N)N

Canonical SMILES

C1=CC(=C(N)[N+](=O)[O-])NC(=C1)C(=N)N

Origin of Product

United States

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